molecular formula C21H15FN2O2 B2662234 N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide CAS No. 685108-48-9

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide

Cat. No.: B2662234
CAS No.: 685108-48-9
M. Wt: 346.361
InChI Key: QVQAPLUJCCMYMS-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a fluorophenyl group and a methylbenzamide group, making it a unique and interesting molecule for various scientific applications.

Future Directions

The future directions in the research of benzoxazole derivatives could involve the development of new potential chemotherapy drugs due to the existing antibiotic resistance (MDR-TB) to tuberculosis . Further studies are needed to fully understand the mechanism of action and to explore the full potential of benzoxazole derivatives in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method involves the use of 2-aminophenol and 4-fluorobenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol. The reaction is carried out at around 50°C to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used in industrial settings to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which lacks the fluorophenyl and methylbenzamide groups.

    2-Phenylbenzoxazole: A derivative with a phenyl group instead of a fluorophenyl group.

    4-Methylbenzoxazole: A derivative with a methyl group on the benzoxazole ring.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide is unique due to the presence of both the fluorophenyl and methylbenzamide groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methylbenzamide group contributes to its binding affinity to specific molecular targets .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-13-6-8-14(9-7-13)20(25)23-15-10-11-17(22)16(12-15)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQAPLUJCCMYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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